molecular formula C15H9NO4 B1331361 3-(4-nitrophenyl)-2H-chromen-2-one CAS No. 2555-25-1

3-(4-nitrophenyl)-2H-chromen-2-one

Cat. No. B1331361
CAS RN: 2555-25-1
M. Wt: 267.24 g/mol
InChI Key: GATDYELJYSMQPH-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-2H-chromen-2-one is a compound that belongs to the chromene family, characterized by a 2H-chromene structure substituted with a nitro group at the phenyl ring. The compound is of interest due to its potential biological activities and its use as a building block in organic synthesis for the creation of various chromene derivatives with diverse applications.

Synthesis Analysis

The synthesis of chromene derivatives, including those substituted with nitro groups, has been explored through various methods. For instance, a one-pot multi-component procedure for the synthesis of pyrano[3,2-c]chromen-5(4H)-ones has been reported using amino glucose-functionalized silica-coated NiFe2O4 nanoparticles as a catalyst under solvent-free conditions . Coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one have been synthesized using Cu(II) and Zn(II) salts in basic media, indicating the versatility of chromene derivatives in forming complexes . Additionally, a sustainable and practical method using K2S2O8-nitrogen doped graphene as an oxidant has been employed for the synthesis of 3-nitro-4-aryl-2H-chromen-2-ones from aryl alkynoate esters and nitrite in a watery medium at room temperature .

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by the presence of a 2H-chromene core, which can undergo various chemical transformations. The coordination behavior of 4-hydroxy-3-nitro-2H-chromen-2-one as a ligand has been studied, revealing that it coordinates as a monobasic ligand and via the carbonyl moiety in Cu(II) complexes . The stereochemistry and reaction mechanisms of 3-nitro-2H-chromenes have been discussed in the literature, with a focus on nucleophilic addition, cycloaddition, and redox reactions .

Chemical Reactions Analysis

3-Nitro-2H-chromenes participate in a variety of chemical reactions. They have been used in the synthesis of 4-(2-hydroxyaryl)-3-nitro-4H-chromenes through C4-SMe substitution, demonstrating the influence of hydrogen bond interactions on the regioselectivity of the reaction . The diastereoselective synthesis of novel 2,3,4-trisubstituted chromanes has been achieved by reacting 3-nitro-2H-chromenes with 1-morpholinocyclopentene . Additionally, the addition of aminoenones to 2-substituted 3-nitro-2H-chromenes has been explored, leading to the unexpected synthesis of 5-(trifluoromethyl)-5H-chromeno[3,4-b]pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(4-nitrophenyl)-2H-chromen-2-one derivatives are influenced by their molecular structure. The presence of the nitro group and other substituents affects the electronic properties and reactivity of the chromene core. The synthesized compounds have been characterized using various spectroscopic techniques, such as infrared, UV-vis spectrophotometry, and mass spectrometry . The magnetic susceptibility measurements and EDX analyses provide insights into the coordination chemistry and electronic structure of the complexes formed . The antimicrobial and cytotoxic activities of these compounds have been evaluated, with some showing promising results .

Scientific Research Applications

Synthesis and Characterization

  • Catalytic Properties in Synthesis : 3-(4-nitrophenyl)-2H-chromen-2-one and its analogs are used in the synthesis of compounds like Warfarin™ through Michael addition reactions. These compounds are obtained in high conversion yields, showcasing their potential in organic synthesis (Alonzi et al., 2014).

Biomedical Applications

  • Chemical Sensing : A derivative of 3-(4-nitrophenyl)-2H-chromen-2-one acts as a colorimetric sensor for copper ions (Cu2+) in aqueous solutions. This compound undergoes a color change from yellow to orange in the presence of Cu2+, indicating its potential as a practical, visible colorimetric test strip (Jo et al., 2014).

  • Antitubercular Activity : 3-(4-nitrophenyl)-2H-chromen-2-one derivatives have been evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis, showing promising results. Certain compounds exhibit comparable activity to standard tuberculosis treatments (Warekar et al., 2017).

  • Antiproliferative Activity : Novel derivatives of 3-(4-nitrophenyl)-2H-chromen-2-one have been synthesized and shown to possess antiproliferative activity against human solid tumor cell lines. Some compounds display activities more effective than pharmacological reference compounds (Luque-Agudo et al., 2019).

  • Antimalarial Agents : 3-(4-nitrophenyl)-2H-chromen-2-one derivatives have been explored as antimalarial agents. Some compounds exhibit micromolar potency against both chloroquine-sensitive and chloroquine-resistant strains of malaria (Patel et al., 2012).

Chemical Properties and Reactions

  • Chemical Synthesis and Reactivity : Various methods of synthesizing 3-(4-nitrophenyl)-2H-chromen-2-one and its derivatives have been investigated. These methods involve reactions like Michael addition, cycloaddition, and redox reactions, demonstrating the compound's versatility in organic chemistry (Korotaev et al., 2019).

properties

IUPAC Name

3-(4-nitrophenyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO4/c17-15-13(9-11-3-1-2-4-14(11)20-15)10-5-7-12(8-6-10)16(18)19/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATDYELJYSMQPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294605
Record name 3-(4-nitrophenyl)-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-nitrophenyl)-2H-chromen-2-one

CAS RN

2555-25-1
Record name NSC97355
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97355
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC215989
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215989
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-nitrophenyl)-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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